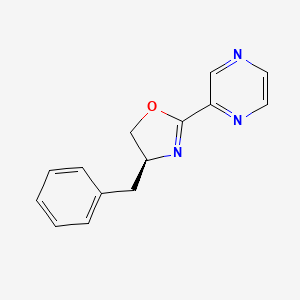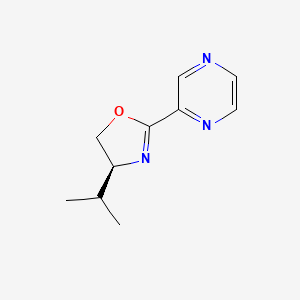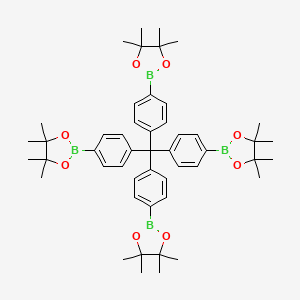
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane
Übersicht
Beschreibung
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane is a useful research compound. Its molecular formula is C49H64B4O8 and its molecular weight is 824.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Networks in Tetraphenols : This compound is used for studying hydrogen-bonded networks in tetraphenols, aiding in the understanding of molecular tectonics (Fournier, Maris, Simard, & Wuest, 2003).
Diamondoid Architectures : It plays a role in creating interpenetrated and densely packed diamondoid architectures, contributing to the understanding of molecular structures (Gunawardana, Đaković, & Aakeröy, 2018).
Synthesis of Redox Active Materials : The compound is crucial for synthesizing redox active materials like oligophenothiazines (Krämer, Zimmermann, Sailer, & Müller, 2002).
Study of Benzannulation Properties : Its synthesis, molecular structure, and benzannulation properties are of interest in chemical research (Quast, Nieger, & Dötz, 2000).
Labeling Sulfur Sites in Polynucleotides : Tetrakis(acetoxymercuri)methane, a related compound, is used for labeling sulfur sites in polynucleotides and preparing heavy metal derivatives of proteins for X-ray crystallography (Strothkamp, Lehmann, & Lippard, 1978).
Construction of Complex Molecules : It serves as a precursor for constructing complex molecules with tetrahedral geometries in organic synthesis (Fournier, Wang, & Wuest, 2003).
Analysis of Molecular Networks : The crystal structure of Tetrakis(4-iodophenyl)methane, a derivative, is used to analyze molecular networks in tetraphenylmethane derivatives (Thaimattam et al., 1998).
Alkylation of Tetrazoles : This compound is used for alkylating tetrazoles, a process accelerated under microwave irradiation (Zatsepina, Artamonova, & Koldobskii, 2006).
Boric Acid Ester Intermediate Applications : It acts as a boric acid ester intermediate with benzene rings and has potential applications in chemical research (Huang et al., 2021).
Applications in Light-Emitting Devices : Tetraphenylmethane-based molecules, like this compound, have potential applications in light-emitting devices due to their high crystallization and glass transition temperatures (Yeh et al., 2001).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H64B4O8/c1-41(2)42(3,4)55-50(54-41)37-25-17-33(18-26-37)49(34-19-27-38(28-20-34)51-56-43(5,6)44(7,8)57-51,35-21-29-39(30-22-35)52-58-45(9,10)46(11,12)59-52)36-23-31-40(32-24-36)53-60-47(13,14)48(15,16)61-53/h17-32H,1-16H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBXSJVFDITRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)(C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H64B4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-([4,2':6',4''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B8144070.png)
![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide](/img/structure/B8144076.png)


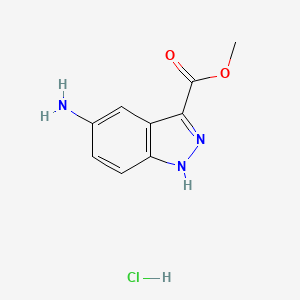
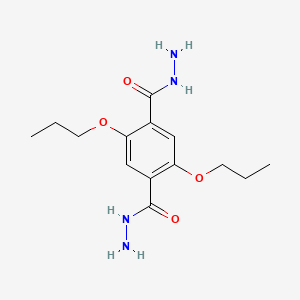
![(4-([2,2':6',2''-Terpyridin]-4'-yl)phenyl)boronic acid](/img/structure/B8144129.png)
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde](/img/structure/B8144137.png)
![2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8144138.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8144141.png)
![2,2'-Bithiophene, 5,5'-dibromo-3,3'-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B8144150.png)
